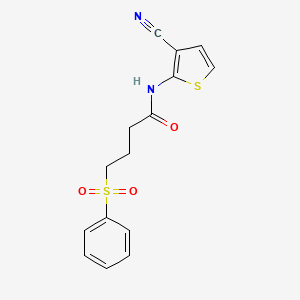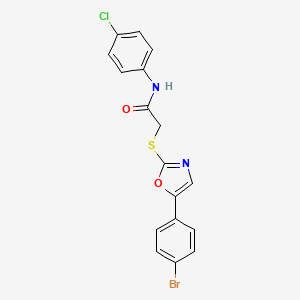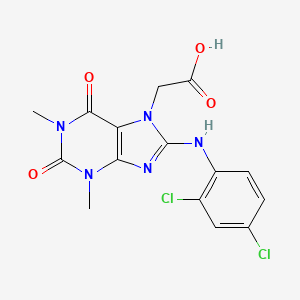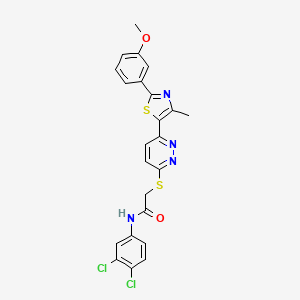
3-((4-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide, commonly known as CFTR inhibitor, is a chemical compound used in scientific research for various purposes. This compound has been extensively studied for its potential in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system.
Aplicaciones Científicas De Investigación
Synthetic Strategies and Pharmacology
Heterocyclic compounds, including 3-((4-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide, play a crucial role in pharmaceutical chemistry due to their extensive biological activities. This compound, as part of the 2-oxo-3-cyanopyridine derivatives, is highlighted for its diverse pharmacological properties such as anticancer, antibacterial, antifungal, sedative, and cardiotonic activities. Its high reactivity as a scaffold makes it a valuable intermediate in organic synthesis, opening avenues for the development of novel therapeutic agents. This review sheds light on recent advancements in the synthesis of these derivatives and their pharmacological significance, providing a foundation for future medicinal chemistry research (Ghosh et al., 2015).
Antibacterial, Antifungal, and Antimycobacterial Properties
Research into cyanobacterial compounds has identified 121 cyanocompounds with significant antimicrobial activities against multidrug-resistant (MDR) pathogenic bacteria, fungi, and Mycobacterium tuberculosis. These compounds, which include diverse chemical classes such as alkaloids, aromatic compounds, and polyketides, demonstrate the potential of cyanobacteria as a source for developing new antimicrobials. This review highlights the chemical diversity and antimicrobial potency of cyanobacterial compounds, suggesting a promising avenue for novel drug discovery against resistant pathogens (Swain et al., 2017).
Neuropharmacological Potential
The review by Saganuwan (2017) discusses the potential of heterocycles with nitrogen, sulfur, and oxygen atoms, including piperidine derivatives, in acting on the Central Nervous System (CNS). These compounds, including the class to which 3-((4-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide belongs, may offer new therapeutic options for CNS disorders such as depression, euphoria, and convulsion. The paper underscores the importance of functional chemical groups in synthesizing novel CNS-active drugs, pointing to the need for continued exploration of these scaffolds for CNS pharmacology (Saganuwan, 2017).
Propiedades
IUPAC Name |
3-(4-cyanopyridin-2-yl)oxy-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-14-3-5-15(6-4-14)22-18(24)23-9-1-2-16(12-23)25-17-10-13(11-20)7-8-21-17/h3-8,10,16H,1-2,9,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNTWNWOQCWLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)F)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

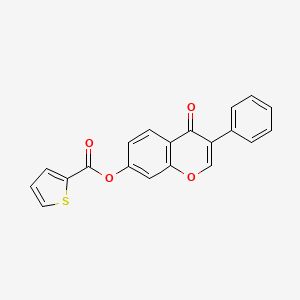
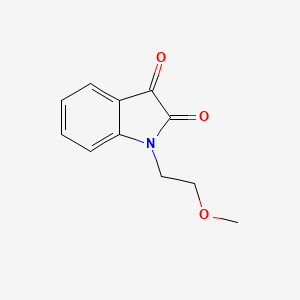
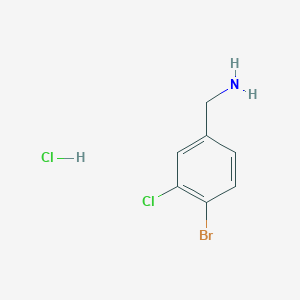
![1,3,8,8-tetramethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2506161.png)

![3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2506163.png)
![N-[2-(dimethylamino)ethyl]-3-methoxypropanamide](/img/structure/B2506167.png)

![(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2506170.png)
